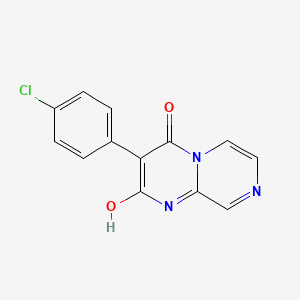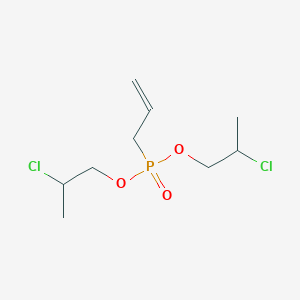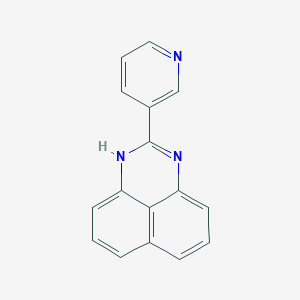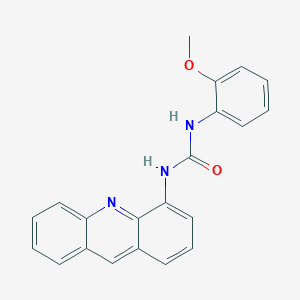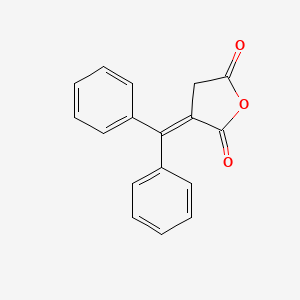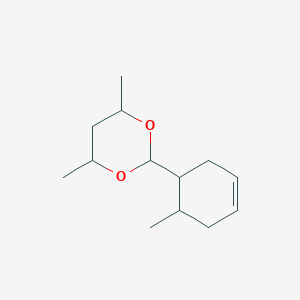
(1-Chloroethyl)phosphonic dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Chloroethyl)phosphonic dichloride is an organophosphorus compound with the chemical formula C2H5Cl3P It is a derivative of phosphonic acid and contains a chloroethyl group attached to the phosphorus atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(1-Chloroethyl)phosphonic dichloride can be synthesized through the reaction of phosphorus trichloride with ethylene oxide. The reaction proceeds as follows:
PCl3+C2H4O→C2H5Cl3P
This reaction typically requires controlled conditions, including a suitable solvent and temperature regulation to ensure the desired product is obtained with high yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where phosphorus trichloride and ethylene oxide are reacted under carefully monitored conditions. The process may include steps for purification and isolation of the final product to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Chloroethyl)phosphonic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxyl groups, leading to the formation of different phosphonic acid derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form (1-Chloroethyl)phosphonic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alcohols, amines, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired rate and extent of the reaction.
Major Products Formed
(1-Chloroethyl)phosphonic acid: Formed through hydrolysis.
Various phosphonic acid derivatives: Formed through substitution reactions with different nucleophiles.
Applications De Recherche Scientifique
(1-Chloroethyl)phosphonic dichloride has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of organophosphorus compounds and as an intermediate in the production of other chemicals.
Agriculture: Employed in the synthesis of plant growth regulators, such as ethephon, which releases ethylene to promote ripening and abscission in crops.
Biology and Medicine: Investigated for its potential use in the development of pharmaceuticals and as a tool in biochemical studies.
Mécanisme D'action
The mechanism of action of (1-Chloroethyl)phosphonic dichloride involves its reactivity with nucleophiles, leading to the formation of phosphonic acid derivatives. In biological systems, compounds derived from this compound, such as ethephon, release ethylene, which acts as a plant hormone to regulate growth and development.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Chloroethyl)phosphonic acid: Another organophosphorus compound with similar reactivity and applications.
Phosphonic acid: The parent compound of (1-Chloroethyl)phosphonic dichloride, used in various chemical reactions and industrial applications.
Uniqueness
This compound is unique due to its specific structure, which allows for targeted reactivity and the formation of specific derivatives. Its ability to release ethylene makes it particularly valuable in agricultural applications.
Propriétés
Numéro CAS |
22864-41-1 |
|---|---|
Formule moléculaire |
C2H4Cl3OP |
Poids moléculaire |
181.38 g/mol |
Nom IUPAC |
1-chloro-1-dichlorophosphorylethane |
InChI |
InChI=1S/C2H4Cl3OP/c1-2(3)7(4,5)6/h2H,1H3 |
Clé InChI |
SPYUGXBMJVRZBP-UHFFFAOYSA-N |
SMILES canonique |
CC(P(=O)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


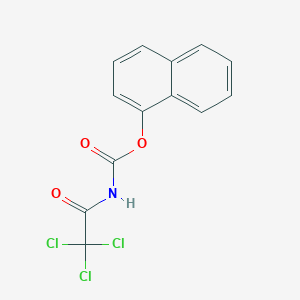
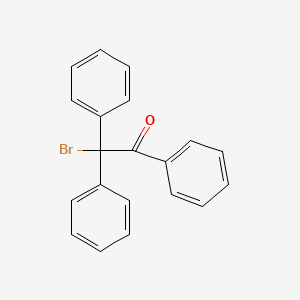
![4-tert-butyl-2-[(E)-phenyldiazenyl]phenol](/img/structure/B14712669.png)

![5-[[(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)methyldisulfanyl]methyl]-3-phenyl-imidazolidine-2,4-dione](/img/structure/B14712690.png)
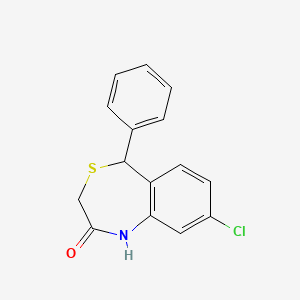
![N-[(Benzyloxy)carbonyl]-L-tryptophyl-L-phenylalaninamide](/img/structure/B14712695.png)
